N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a morpholine moiety, and an acetamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by morpholine.
Attachment of the Acetamide Group: The acetamide group is attached through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Hydroxyl derivatives of the pyridazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)-2-[3-(piperidin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: Similar structure but with a piperidine ring instead of morpholine.
N-(2-methylpropyl)-2-[3-(pyrrolidin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, setting it apart from similar compounds.
Biological Activity
N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₂₂N₄O₄
- Molecular Weight : 358.4 g/mol
- CAS Number : 1246049-99-9
The biological activity of this compound is primarily attributed to its structural components:
- Pyridazine Ring : Known for its role in various biological activities, the pyridazine moiety may interact with specific receptors or enzymes.
- Morpholine Group : This group is often associated with enhanced bioavailability and the ability to cross the blood-brain barrier, making it relevant for central nervous system (CNS) applications.
- Acetamide Functionality : This may contribute to the compound's solubility and interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Similar compounds in the literature have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties for this compound as well.
- CNS Activity : The morpholine component suggests possible anxiolytic or antidepressant effects, as morpholine derivatives have been studied for their interactions with neurotransmitter systems like serotonin and dopamine .
2. Neuropharmacological Studies
Research on morpholine-containing compounds has highlighted their potential in treating neurodegenerative diseases. For instance, compounds with similar morpholine structures have shown efficacy in inhibiting acetylcholinesterase, which is crucial for Alzheimer's disease therapy .
Comparative Analysis
Properties
Molecular Formula |
C14H22N4O3 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C14H22N4O3/c1-11(2)9-15-13(19)10-18-14(20)4-3-12(16-18)17-5-7-21-8-6-17/h3-4,11H,5-10H2,1-2H3,(H,15,19) |
InChI Key |
LRMIDNHUGVPZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C=CC(=N1)N2CCOCC2 |
Origin of Product |
United States |
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